molecular formula C₂₀H₂₄N₄O₇S B1663518 Gly-Pro p-nitroanilide p-toluenesulfonate salt CAS No. 65096-46-0

Gly-Pro p-nitroanilide p-toluenesulfonate salt

Cat. No.: B1663518
CAS No.: 65096-46-0
M. Wt: 464.5 g/mol
InChI Key: XHLUWCXVWCBOPP-MERQFXBCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gly-Pro p-nitroanilide p-toluenesulfonate salt typically involves the reaction of glycine-proline dipeptide with p-nitroaniline, followed by the addition of p-toluenesulfonic acid to form the salt . The reaction conditions usually require controlled temperatures and pH levels to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve automated processes to maintain consistency and efficiency in production .

Properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLUWCXVWCBOPP-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628400
Record name 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65096-46-0
Record name 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is GPDA and what is its primary use in research?

A1: GPDA, or Gly-Pro p-nitroanilide p-toluenesulfonate salt, is a synthetic compound used as a substrate to measure the activity of the enzyme Glycylproline dipeptidyl aminopeptidase (also abbreviated as GPDA). This enzyme is involved in the breakdown of proteins and peptides containing a glycylproline sequence. Measuring GPDA activity is useful in various diagnostic contexts, including liver disease and certain cancers.

Q2: How is GPDA used to diagnose primary hepatic carcinoma (PHC)?

A2: Research suggests that a specific isoenzyme of GPDA, called GPDA-F, is elevated in the serum of patients with PHC. [, , , ]. This elevation is observed even in patients with negative alpha-fetoprotein (AFP) levels, making it potentially valuable for early detection [, ]. Measuring GPDA-F levels, therefore, could aid in the diagnosis of PHC, especially in cases where AFP is not a reliable marker.

Q3: Are there other diseases where GPDA levels are altered?

A3: Yes. Studies show altered serum GPDA activity in various conditions:

  • Benign Liver Diseases: Elevated in chronic hepatitis and liver cirrhosis, though less pronounced than in PHC [, ].
  • Gastric Cancer: Decreased activity observed in gastric cancer patients [, ].
  • Upper Gastrointestinal Bleeding: Serum GPDA significantly reduced [].
  • Hypertension: Increased levels of GPDA are found in urine, potentially indicating early kidney injury [, ].

Q4: What are the limitations of using GPDA as a diagnostic marker?

A4: While promising, GPDA measurement has limitations:

  • Specificity: GPDA is not exclusively elevated in PHC and can be elevated in other liver diseases, potentially leading to false positives [, ].
  • Standardization: There is a need for standardized assays and cut-off values for GPDA-F to ensure consistent and reliable results across different labs [].

Q5: Are there any alternative markers used in conjunction with GPDA?

A5: Yes, combining GPDA with other markers can improve diagnostic accuracy. Studies have investigated combined detection with:

  • AFP & AFU: Concurrent measurement of AFP, AFU, and GPDA-F demonstrated increased sensitivity for PHC diagnosis, particularly in cases with low AFP levels [].
  • GGT-II: Simultaneous determination of GPDA-F and GGT-II, or AFP and GGT-II, showed increased sensitivity compared to individual markers. The combination of all three markers further improved diagnostic sensitivity for PHC [].

Q6: Has GPDA been studied in other research contexts beyond diagnostics?

A6: Yes, the gene encoding for the GPDA enzyme (gpdA) in Aspergillus nidulans has been studied for its transcriptional regulation under osmotic stress. Research suggests that the gpdA promoter is activated by osmotic signals, leading to increased production of the enzyme []. This finding has implications for understanding how fungi adapt to stress conditions.

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